

Step-by-Step Guide for Antibody Labeling with DBCO-NHCO-PEG6-amine

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Compound of Interest

Compound Name: DBCO-NHCO-PEG6-amine

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the covalent labeling of antibodies with **DBCO-NHCO-PEG6-amine**. This protocol is designed for researchers, scientists, and professionals in drug development who are looking to utilize copper-free click chemistry for site-specific or non-specific conjugation of antibodies. The resulting DBCO-labeled antibody can be readily conjugated to azide-modified molecules, such as fluorophores, drugs, or oligonucleotides, in a bioorthogonal manner.

The protocol detailed below employs a two-step carbodiimide coupling reaction. Initially, the carboxyl groups on the antibody (present on aspartic acid, glutamic acid residues, and the C-terminus) are activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This activation step forms a more stable amine-reactive NHS ester. Subsequently, the amine group of the **DBCO-NHCO-PEG6-amine** linker reacts with the activated carboxyl groups on the antibody, forming a stable amide bond. This method minimizes the risk of antibody polymerization that can occur with single-step EDC coupling.[1][2][3]

The inclusion of a polyethylene glycol (PEG) spacer (PEG6) in the linker enhances the water solubility of the conjugate and provides a flexible spacer arm, which can reduce steric hindrance in subsequent click chemistry reactions.[4]



Experimental Protocols Materials and Reagents

- Antibody: Purified antibody of interest (e.g., IgG) in an amine-free and carboxyl-free buffer.
- DBCO-NHCO-PEG6-amine: (MW: 611.74 g/mol)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl): (MW: 191.70 g/mol)
- NHS (N-hydroxysuccinimide) or Sulfo-NHS (N-hydroxysulfosuccinimide): (MW: 115.09 g/mol for NHS, 217.14 g/mol for Sulfo-NHS)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.
- Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5.
- Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.
- Purification/Desalting Columns: (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).
- Anhydrous Dimethylsulfoxide (DMSO)
- Reaction Tubes
- Spectrophotometer or NanoDrop for protein concentration measurement.

Step 1: Antibody Preparation

- Buffer Exchange: It is critical to remove any buffers containing primary amines (e.g., Tris) or carboxylates (e.g., acetate, citrate) as they will compete with the conjugation reaction.
 Exchange the antibody into the Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) using a desalting column or dialysis.[5]
- Concentration Adjustment: Adjust the antibody concentration to 1-5 mg/mL in the Activation Buffer. Determine the precise concentration using a spectrophotometer at 280 nm (for IgG, an extinction coefficient of 1.4 mL/(mg·cm) is commonly used).

Step 2: Activation of Antibody Carboxyl Groups



- Prepare EDC and NHS/Sulfo-NHS Solutions: Immediately before use, prepare fresh solutions of EDC and NHS or Sulfo-NHS in anhydrous DMSO or Activation Buffer. Do not store these solutions for extended periods.
- Activation Reaction:
 - Add a 100-fold molar excess of EDC to the antibody solution.
 - Add a 250-fold molar excess of NHS or Sulfo-NHS to the antibody solution.
 - Note: The optimal molar ratios may need to be determined empirically for each specific antibody.
 - Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

Step 3: Conjugation of DBCO-NHCO-PEG6-amine

- Prepare DBCO-NHCO-PEG6-amine Solution: Prepare a stock solution of DBCO-NHCO-PEG6-amine in anhydrous DMSO.
- Conjugation Reaction:
 - Add a 50-fold molar excess of the DBCO-NHCO-PEG6-amine solution to the activated antibody mixture.
 - Adjust the pH of the reaction mixture to 7.2-7.5 by adding the Conjugation Buffer (PBS).
 The reaction of the NHS-activated antibody with the primary amine of the DBCO linker is most efficient at this pH range.
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

Step 4: Quenching and Purification

 Quench the Reaction: Add the Quenching Solution (e.g., Tris-HCl or Glycine) to a final concentration of 50-100 mM to quench any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.



- Purification: Remove the excess, unreacted DBCO-NHCO-PEG6-amine and other reaction byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.
- Characterization and Storage:
 - Measure the concentration of the purified DBCO-labeled antibody using a spectrophotometer at 280 nm.
 - The degree of labeling (DOL), which is the average number of DBCO molecules per antibody, can be determined by measuring the absorbance at 309 nm (for DBCO) and 280 nm (for the antibody).
 - Store the purified DBCO-labeled antibody at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

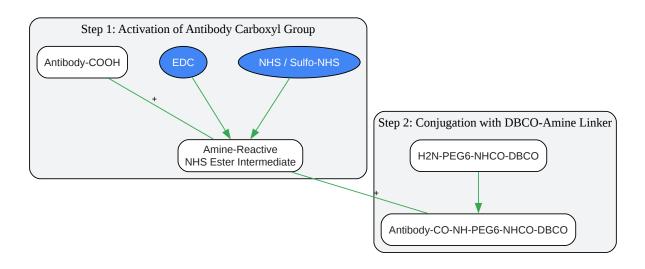


Parameter	Recommended Value	Notes
Antibody Concentration	1-5 mg/mL	Higher concentrations can improve reaction efficiency.
Molar Excess of EDC	100-fold	May require optimization for specific antibodies.
Molar Excess of NHS/Sulfo- NHS	250-fold	Sulfo-NHS is recommended for its higher water solubility.
Molar Excess of DBCO- NHCO-PEG6-amine	50-fold	Can be adjusted to control the degree of labeling.
Activation Reaction Time	15-30 minutes	At room temperature.
Conjugation Reaction Time	2 hours at RT or overnight at 4°C	Longer incubation at 4°C may improve yield.
Activation Buffer pH	6.0	Optimal for EDC/NHS activation of carboxyl groups.
Conjugation Buffer pH	7.2-7.5	Optimal for the reaction of NHS esters with primary amines.

Visualizations







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